molecular formula C13H12N4O5 B506205 Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate CAS No. 312529-81-0

Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

Katalognummer: B506205
CAS-Nummer: 312529-81-0
Molekulargewicht: 304.26g/mol
InChI-Schlüssel: DNABNAXVLJHMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Eigenschaften

CAS-Nummer

312529-81-0

Molekularformel

C13H12N4O5

Molekulargewicht

304.26g/mol

IUPAC-Name

methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-6-4-3-5-8(9)13(19)22-2/h3-7H,1-2H3,(H,15,18)

InChI-Schlüssel

DNABNAXVLJHMTK-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC

Kanonische SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-{[(1-methyl-4-chloro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(1-methyl-4-amino-1H-pyrazol-5-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(1-methyl-4-hydroxy-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Uniqueness

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form various reactive intermediates, making this compound particularly interesting for research in medicinal chemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.